molecular formula C18H29BrN2Si B1532422 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-36-7

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532422
M. Wt: 381.4 g/mol
InChI Key: BRXNKZKAHYEJCM-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have attracted wide pharmaceutical interest due to their potential bioactive properties . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with heterocyclic amines and active methylene compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been introduced .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) and occur under specific conditions . The reactions can lead to a variety of products with different yields .

Scientific Research Applications

Chemical Characterization and Spectroscopy

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, due to its structural complexity, is likely subject to extensive spectroscopic characterization to determine its molecular structure, vibrational frequencies, and chemical shift values. Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for this purpose. Density Functional Theory (DFT) calculations, utilizing functionals like B3LYP, CAMB3LYP, and B3PW91 with basis sets such as 6–31++G(d,p), can provide optimized geometric structures and insight into the electronic properties, including the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energies and non-linear optical (NLO) properties (Vural & Kara, 2017).

Antimicrobial and Antiviral Applications

Compounds structurally related to 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, such as those containing bromine and pyridine rings, have been explored for their antimicrobial and antiviral activities. For instance, analogs with substitutions on the pyridine ring have shown to inhibit the replication of retroviruses in cell culture, indicating potential applications in antiviral therapy (Hocková et al., 2003).

Synthetic Applications

The bromine atom present in 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine makes it a valuable building block in organic synthesis, especially in cross-coupling reactions like the Suzuki reaction. Such compounds can be used to synthesize novel pyridine derivatives with potential applications ranging from liquid crystal technology to biological activities. Density Functional Theory (DFT) studies on related compounds can shed light on their electronic structures and reactivity indices, further enhancing their utility in synthetic chemistry (Ahmad et al., 2017).

properties

IUPAC Name

(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNKZKAHYEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678439
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1246088-36-7
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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